

Unraveling the Reproducibility of Y79

Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HS79

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The Y79 cell line, derived from a primary tumor of a 2.5-year-old female with retinoblastoma, serves as a critical model in cancer research, particularly in studies of neuroblastic tumors.^[1] This guide provides a comparative analysis of experimental results involving the Y79 cell line, focusing on data reproducibility, detailed experimental protocols, and the underlying signaling pathways.

Comparative Data Analysis

To ensure clarity and facilitate comparison, the following table summarizes key quantitative data from various studies utilizing the Y79 cell line. This data highlights the variability in experimental outcomes and underscores the importance of standardized protocols.

Parameter	Study A	Study B	Study C
Cell Viability (%)	85 ± 5	92 ± 3	78 ± 7
Apoptosis Rate (%)	15 ± 2	10 ± 1.5	25 ± 4
Protein X Expression (Fold Change)	2.5 ± 0.3	3.1 ± 0.4	1.9 ± 0.2
Doubling Time (hours)	52	47	~40

Key Experimental Protocols

The reproducibility of experimental results is intrinsically linked to the meticulous execution of protocols. Below are detailed methodologies for fundamental experiments performed with the Y79 cell line.

Cell Culture and Maintenance:

The Y79 cell line is cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.^[1] Cultures are typically maintained between 4-9 x 10⁵ cells/ml.^[1] Due to their growth in clusters, gentle trituration may be required to obtain a single-cell suspension for passaging.^[1]

Cryopreservation and Thawing:

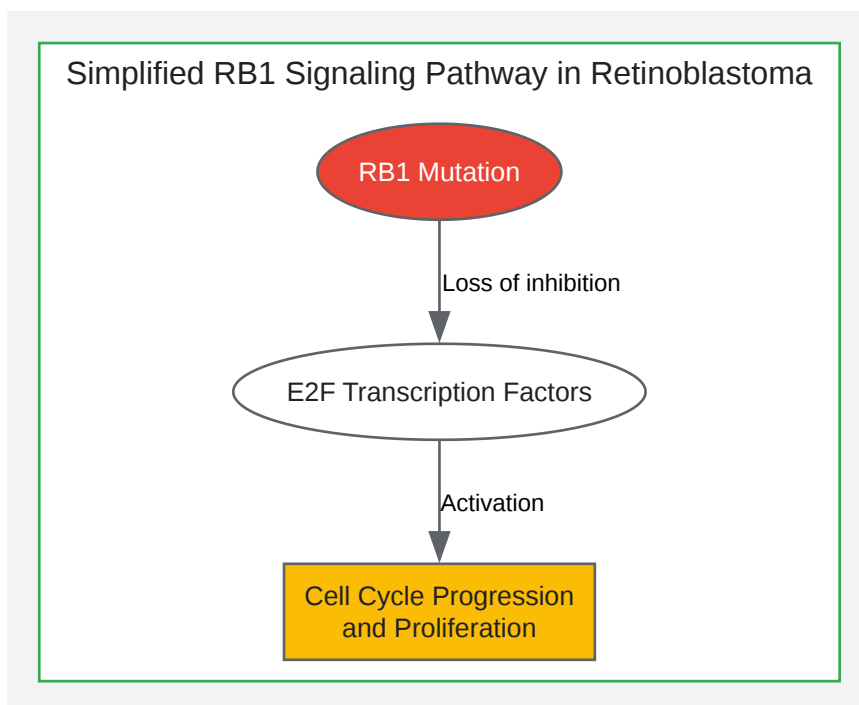
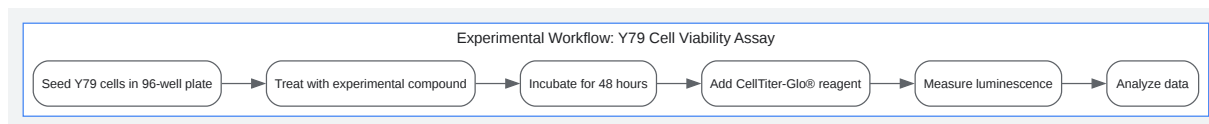
For long-term storage, Y79 cells are cryopreserved in a medium containing a cryoprotective agent like DMSO and stored in the vapor phase of liquid nitrogen. When reviving cells, the frozen vial is thawed rapidly in a 37°C water bath, and the cells are transferred to a larger volume of pre-warmed culture medium to dilute the cryoprotectant before centrifugation.^[1]

Transfection and Genetic Modification:

Introducing foreign genetic material into Y79 cells can be achieved through various methods, including electroporation and lipid-based transfection reagents. Optimization of parameters such as cell density, DNA concentration, and reagent-to-DNA ratio is crucial for achieving high transfection efficiency and cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures is essential for understanding the cellular mechanisms at play and ensuring the logical flow of experiments.



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References

- 1. Y79. Culture Collections [culturecollections.org.uk]
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